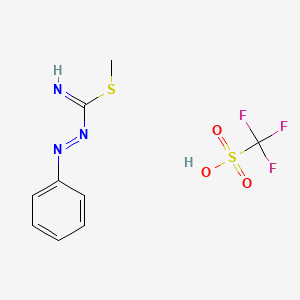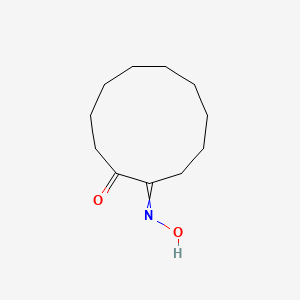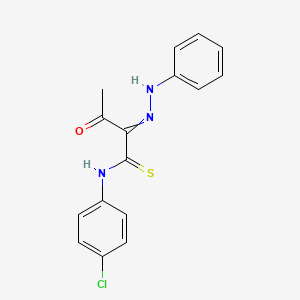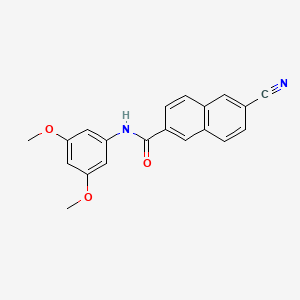
Trifluoromethanesulfonic acid--methyl (E)-2-phenyldiazene-1-carboximidothioate (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate (1/1) is a complex organic compound that combines the properties of trifluoromethanesulfonic acid and methyl (E)-2-phenyldiazene-1-carboximidothioate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate typically involves the reaction of trifluoromethanesulfonic acid with methyl (E)-2-phenyldiazene-1-carboximidothioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and acetonitrile. The reaction temperature is typically maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be considered for more efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine or thiol derivatives.
Substitution: Formation of substituted diazene derivatives.
Wissenschaftliche Forschungsanwendungen
Trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating their functions.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, and other cellular processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonic acid: A strong acid used in organic synthesis.
Methyl (E)-2-phenyldiazene-1-carboximidothioate: A compound with potential biological activity.
Uniqueness
Trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate is unique due to its combination of trifluoromethanesulfonic acid and methyl (E)-2-phenyldiazene-1-carboximidothioate, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
682743-54-0 |
|---|---|
Molekularformel |
C9H10F3N3O3S2 |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
methyl N-phenyliminocarbamimidothioate;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C8H9N3S.CHF3O3S/c1-12-8(9)11-10-7-5-3-2-4-6-7;2-1(3,4)8(5,6)7/h2-6,9H,1H3;(H,5,6,7) |
InChI-Schlüssel |
INJRTZABBFQYHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=N)N=NC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12529213.png)
![2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate](/img/structure/B12529216.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline](/img/structure/B12529218.png)
![2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B12529224.png)





![3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12529263.png)



